molecular formula C10H14O5 B14482281 Dimethyl 2-oxocyclohexane-1,4-dicarboxylate CAS No. 64158-43-6

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate

Katalognummer: B14482281
CAS-Nummer: 64158-43-6
Molekulargewicht: 214.21 g/mol
InChI-Schlüssel: RQFWYVUBCLNHGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C10H14O5. It is a derivative of cyclohexane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxocyclohexane-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic conditions.

Major Products Formed

    Oxidation: 2,4-dicarboxycyclohexane derivatives.

    Reduction: 2-hydroxycyclohexane-1,4-dicarboxylate derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of dimethyl 2-oxocyclohexane-1,4-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical pathways. The ketone group can also interact with nucleophiles, leading to the formation of various adducts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethyl cyclohexane-1,4-dicarboxylate
  • Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
  • Dimethyl 2-oxocyclohexane-1,3-dicarboxylate

Uniqueness

Dimethyl 2-oxocyclohexane-1,4-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted synthetic applications and research.

Eigenschaften

CAS-Nummer

64158-43-6

Molekularformel

C10H14O5

Molekulargewicht

214.21 g/mol

IUPAC-Name

dimethyl 2-oxocyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

RQFWYVUBCLNHGG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCC(C(=O)C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.